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Compound of Interest

Compound Name: 5-Nitrothiophene-3-carbaldehyde

Cat. No.: B1360311 Get Quote

In-depth Technical Guide to 5-Nitrothiophene-3-
carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 5-Nitrothiophene-3-carbaldehyde, a key heterocyclic building block in

medicinal chemistry and materials science.

Molecular Structure and Properties
5-Nitrothiophene-3-carbaldehyde is a thiophene ring substituted with a nitro group at the 5-

position and a carbaldehyde (formyl) group at the 3-position.

SMILES:O=C[c]1[ch]c(--INVALID-LINK--[O-])s[ch]1
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Property Value Reference

IUPAC Name
5-nitrothiophene-3-

carbaldehyde

CAS Number 75428-45-4

Molecular Formula C₅H₃NO₃S

Molecular Weight 157.15 g/mol

Melting Point 79-81 °C

Boiling Point 283.3 ± 25.0 °C at 760 mmHg

Appearance Powder

Spectroscopic Data
While detailed spectral data for 5-Nitrothiophene-3-carbaldehyde is not readily available in

the public domain, the following table provides expected ranges and data for the closely related

isomer, 5-Nitrothiophene-2-carbaldehyde, for comparative purposes.
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Spectroscopy
Data for 5-Nitrothiophene-
2-carbaldehyde

Reference

¹H NMR (DMSO-d₆)

Signals for aromatic protons

and the aldehyde proton are

expected in the aromatic

region (δ 7.0-9.0 ppm) and

downfield (δ 9.5-10.5 ppm),

respectively.

[1]

¹³C NMR

Carbon signals for the

thiophene ring, the nitro-

substituted carbon, and the

carbonyl carbon are expected.

[2]

IR Spectroscopy

Characteristic peaks for C=O

stretching of the aldehyde

(around 1665-1700 cm⁻¹), N-O

stretching of the nitro group

(around 1500-1550 cm⁻¹ and

1300-1370 cm⁻¹), and C-H

stretching of the thiophene ring

(around 3100 cm⁻¹).

[3][4][5]

Mass Spectrometry (GC-MS)
The molecular ion peak [M]⁺ is

expected at m/z 157.
[1]

Synthesis of 5-Nitrothiophene-3-carbaldehyde
A common method for the synthesis of substituted thiophene aldehydes is the Vilsmeier-Haack

reaction. This reaction introduces a formyl group onto an activated aromatic ring. For the

synthesis of 5-Nitrothiophene-3-carbaldehyde, 2-nitrothiophene would be the starting

material.

Experimental Protocol: Vilsmeier-Haack Formylation of
2-Nitrothiophene (General Procedure)
Materials:
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2-Nitrothiophene

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Dichloromethane (CH₂Cl₂) (or other suitable solvent)

Ice

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-

dimethylformamide (DMF) in an ice bath.

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant

stirring. This forms the Vilsmeier reagent.

After the addition is complete, allow the mixture to stir at room temperature for a designated

time to ensure complete formation of the reagent.

Dissolve 2-nitrothiophene in a suitable solvent (e.g., dichloromethane) and add it dropwise to

the Vilsmeier reagent at 0 °C.

After the addition, allow the reaction mixture to warm to room temperature and stir for

several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
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Neutralize the mixture with a saturated sodium bicarbonate solution.

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford 5-Nitrothiophene-3-carbaldehyde.

Molecular Structure Diagram
Caption: Molecular structure of 5-Nitrothiophene-3-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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